2-Chloro-4-fluorophenetole
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Overview
Description
2-Chloro-4-fluorophenetole is a chemical compound with the IUPAC name 2-chloro-1-ethoxy-4-fluorobenzene1. It has a molecular weight of 174.61. It is stored at a temperature of 2-8°C and has a purity of 95%1. The physical form of 2-Chloro-4-fluorophenetole is liquid1.
Synthesis Analysis
The synthesis of 2-Chloro-4-fluorophenetole is not explicitly mentioned in the search results. However, a related compound, 2-chloro-4-fluorophenol, can be prepared by chlorinating 4-fluorophenol with a chlorinating agent in the presence of water2.Molecular Structure Analysis
The InChI code for 2-Chloro-4-fluorophenetole is 1S/C8H8ClFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
1. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Chloro-4-fluorophenetole are not provided in the search results. More research may be needed to gather this information.Physical And Chemical Properties Analysis
2-Chloro-4-fluorophenetole is a liquid at room temperature1. It has a molecular weight of 174.61. The compound is stored at a temperature of 2-8°C1.Scientific Research Applications
Spectroscopic Characterization
Internal Rotation and Nuclear Quadrupole Coupling
A study focused on 2-Chloro-4-fluorotoluene, which is closely related to 2-Chloro-4-fluorophenetole, employed microwave spectroscopy and quantum chemistry to explore its internal rotation and chlorine nuclear quadrupole coupling. This research contributes to understanding the molecular dynamics and structure, highlighting the molecule's behavior in terms of internal rotation and hyperfine effects (Nair et al., 2020).
Organic Synthesis Applications
Electrophilic Amination
Electrophilic amination of 4-fluorophenol with diazenes, which involves a process similar to the derivatives of 2-Chloro-4-fluorophenetole, demonstrated the feasibility of substituting the fluorine atom with an amino group, showcasing a method that could be applied to synthesize novel organic compounds (Bombek et al., 2004).
Environmental Chemistry
Degradation and Sequestration
Research into the sequestration and degradation of halogenated phenols by plants, including compounds similar to 2-Chloro-4-fluorophenetole, utilized nuclear magnetic resonance (NMR) to trace the fate of these contaminants. This study is significant for environmental pollution management and the development of remediation strategies for halogenated organic compounds (Tront et al., 2007).
Polymer Science
High-Performance Polymers
The synthesis and characterization of fluorinated phthalazinone monomer and its polymers, derived from reactions involving compounds like 2-Chloro-4-fluorophenetole, highlight the development of high-performance polymers with good solubility and thermal properties. Such materials have potential applications in engineering plastics and optical waveguides, underscoring the chemical's role in advancing polymer science (Xiao et al., 2003).
Safety And Hazards
2-Chloro-4-fluorophenetole has been classified with the GHS07 pictogram1. The hazard statements associated with it are H315, H319, and H3351. These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling4.
Future Directions
The future directions for the use and study of 2-Chloro-4-fluorophenetole are not explicitly mentioned in the search results. However, given its properties, it could potentially be used in various fields of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others1.
properties
IUPAC Name |
2-chloro-1-ethoxy-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLDKPUNTQEDLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378650 |
Source
|
Record name | 2-Chloro-4-fluorophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorophenetole | |
CAS RN |
181305-71-5 |
Source
|
Record name | 2-Chloro-4-fluorophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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